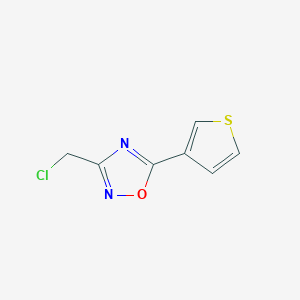

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

Descripción general

Descripción

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group, a thiophene ring, and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with chloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) group is highly susceptible to nucleophilic substitution, enabling functionalization for drug candidate development.

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group. Steric effects from the oxadiazole and thiophene rings slightly hinder reactivity compared to aliphatic chlorides .

Oxidation of the Thiophene Ring

The thiophene moiety undergoes electrophilic oxidation, modifying electronic properties for optoelectronic applications.

Key Finding :

Sulfone derivatives exhibit enhanced metabolic stability in biological systems compared to the parent thiophene .

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole ring can be reduced under specific conditions to form amines, altering pharmacological activity.

Implications :

Ring-opened triazoles show improved solubility and binding affinity for enzyme active sites in anticancer studies .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring participates in halogenation and nitration, expanding derivatization potential.

Limitation :

Steric hindrance from the oxadiazole ring reduces reaction rates compared to unsubstituted thiophene .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation or polymer synthesis.

Optimization Note :

Reactions require anhydrous conditions and inert atmospheres to prevent dehalogenation .

Thermal and Photochemical Stability

Under UV light or elevated temperatures (>150°C), the oxadiazole ring undergoes decomposition:

Biological Activity Correlations

Derivatives synthesized via the above reactions exhibit:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily recognized for its role in drug discovery and development. Its derivatives have been synthesized and evaluated for various pharmacological activities:

- Antimycobacterial Activity : Research indicates that oxadiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds derived from 1,2,4-oxadiazole have shown promising results in inhibiting the growth of tuberculosis bacteria at low concentrations .

- Antitumor Properties : Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For example, compounds containing the oxadiazole moiety demonstrated synergistic effects when combined with standard chemotherapeutic agents like 5-fluorouracil in mouse tumor models .

- Anti-inflammatory Effects : Some derivatives of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole have shown anti-inflammatory properties in animal models. These findings suggest that such compounds could be developed into treatments for inflammatory diseases .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide or herbicide:

- Pest Control : The compound's efficacy in pest management is under investigation. Its incorporation into agrochemical formulations aims to enhance effectiveness while minimizing environmental impact .

Material Science

The unique properties of this compound make it valuable in material science:

- Polymer Development : The compound is utilized to improve the thermal stability and mechanical properties of polymers. This application is crucial for developing high-performance materials used in various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a tool for studying various biological processes:

- Enzyme Activity Studies : It aids researchers in conducting assays to understand enzyme kinetics and cellular mechanisms better. This application contributes significantly to advancing knowledge in biochemistry and molecular biology .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

| Activity Type | Compound Example | Target Organism/Condition | Observed Effect |

|---|---|---|---|

| Antimycobacterial | 2a | Mycobacterium tuberculosis | 92% inhibition |

| Antitumor | Combination with 5-FU | Mouse tumor model | Synergistic effect |

| Anti-inflammatory | Derived compound | Rat model | Paw edema inhibition |

| Antiviral | Various derivatives | Tobacco mosaic virus | Good inactivation activity |

Case Study Insights

- Antitubercular Activity : A study showed that specific oxadiazole derivatives had an EC value of 0.072 μM against Mycobacterium tuberculosis, indicating their potential as effective anti-TB agents .

- Material Enhancements : Research demonstrated that incorporating oxadiazole into polymer matrices significantly improved their thermal stability compared to standard formulations .

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thiophene and oxadiazole rings contribute to the compound’s electronic properties, influencing its interactions with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Bromomethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

- 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

- 3-(Chloromethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The combination of the chloromethyl group and the oxadiazole ring also provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research applications.

Actividad Biológica

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a compound within the oxadiazole family, recognized for its diverse biological activities. The oxadiazole derivatives have gained attention in recent years for their potential applications in drug discovery, particularly in areas such as anticancer, antimicrobial, and anti-inflammatory therapies.

- Molecular Formula : C7H5ClN2OS

- Molecular Weight : 200.64 g/mol

- CAS Number : 306936-06-1

- IUPAC Name : 3-(chloromethyl)-5-thiophen-2-yl-1,2,4-oxadiazole

- PubChem CID : 2798343

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. Notably:

- Compound 31 , bearing a thiophene moiety, demonstrated potent activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.5 µM, 4 µM, and 4.5 µM respectively .

Antimicrobial Activity

Oxadiazole compounds have been evaluated for their antimicrobial properties against various pathogens. A study highlighted the effectiveness of certain oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For example:

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of oxadiazoles has also been documented. These compounds have shown inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory process. This suggests that derivatives like this compound may serve as effective anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is closely related to their chemical structure. Modifications at specific positions on the oxadiazole ring can significantly alter their pharmacological profiles:

- Positioning of Substituents : The nature and position of substituents on the thiophene ring influence the compound's potency and selectivity.

- Functional Groups : The presence of halogens or electron-withdrawing groups can enhance biological activity by improving binding affinity to target proteins.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-(chloromethyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(11-10-6)5-1-2-12-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJYOJVUQYWASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383877 | |

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-24-9 | |

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.